4-chloro-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
4-chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a methylphenyl group attached to a benzamide core. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-(2-methoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
4-chloro-N-(2-methoxy-5-methylphenyl)benzamide can be compared with other similar compounds such as:
- 4-chloro-N-(2-methoxyphenyl)benzamide
- 4-chloro-N-(2-methylphenyl)benzamide
- 4-chloro-N-(2-methoxy-4-methylphenyl)benzamide
These compounds share similar structural features but differ in the position or presence of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
CAS No. |
196866-16-7 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-8-14(19-2)13(9-10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LVRISPVTNFQSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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